2-(Furan-2-YL)-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1'-cyclohexane]
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Overview
Description
2-(Furan-2-YL)-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1’-cyclohexane] is a complex heterocyclic compound that features a unique spiro structure. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple fused rings and heteroatoms in its structure contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-YL)-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1’-cyclohexane] typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-diketones with phosphorus oxychloride.
Construction of the Pyrazole Ring: The pyrazole ring is formed by the reaction of hydrazines with 1,3-diketones.
Spirocyclization: The final step involves the spirocyclization of the intermediate compounds to form the spiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine] core. This step often requires the use of strong acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance reaction efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(Furan-2-YL)-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1’-cyclohexane] undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The pyrazole ring can be reduced to form pyrazoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of halogenated or nitrated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
2-(Furan-2-YL)-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1’-cyclohexane] has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.
Materials Science: The unique spiro structure makes it a candidate for the development of organic semiconductors and light-emitting materials.
Biological Probes: Its fluorescent properties are utilized in the design of biological probes for imaging and diagnostic purposes.
Mechanism of Action
The mechanism of action of 2-(Furan-2-YL)-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1’-cyclohexane] involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting cellular processes. In the context of anti-cancer activity, it may inhibit kinases involved in cell cycle regulation, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-(Furan-2-YL)benzo[1,2-d:4,3-d′]bis[1,3]thiazole
- 2-(Furan-2-YL)benzo[e][1,3]benzothiazole
- Pyrazolo[1,5-a]pyrimidines
Uniqueness
2-(Furan-2-YL)-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1’-cyclohexane] is unique due to its spiro structure, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C19H20N2O2 |
---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
2-(furan-2-yl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclohexane] |
InChI |
InChI=1S/C19H20N2O2/c1-4-10-19(11-5-1)21-16(14-7-2-3-8-17(14)23-19)13-15(20-21)18-9-6-12-22-18/h2-3,6-9,12,16H,1,4-5,10-11,13H2 |
InChI Key |
KSKKQSBSECXBRH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)N3C(CC(=N3)C4=CC=CO4)C5=CC=CC=C5O2 |
Origin of Product |
United States |
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